molecular formula C13H21NO4 B2701916 tert-Butyl (3-oxo-7-oxaspiro[3.5]nonan-1-yl)carbamate CAS No. 2137629-61-7

tert-Butyl (3-oxo-7-oxaspiro[3.5]nonan-1-yl)carbamate

Cat. No. B2701916
CAS RN: 2137629-61-7
M. Wt: 255.314
InChI Key: ULZYGKDKXVJDFH-UHFFFAOYSA-N
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Description

“tert-Butyl (3-oxo-7-oxaspiro[3.5]nonan-1-yl)carbamate” is a chemical compound . It is a useful compound for the preparation of diaminopyrimidines as EGFR inhibitors .


Molecular Structure Analysis

The InChI code for “tert-Butyl (3-oxo-7-oxaspiro[3.5]nonan-1-yl)carbamate” is 1S/C13H21NO4/c1-12(2,3)18-11(16)14-9-8-10(15)13(9)4-6-17-7-5-13/h9H,4-8H2,1-3H3,(H,14,16) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“tert-Butyl (3-oxo-7-oxaspiro[3.5]nonan-1-yl)carbamate” is a solid at room temperature . Its molecular weight is 255.31 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Preparation and Diels-Alder Reactions : A study described the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, showcasing the versatility of similar carbamate structures in Diels-Alder reactions and other synthetic transformations (Padwa, Brodney, & Lynch, 2003).

  • Crystal Structure Analysis : Research on tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate revealed its mirror symmetry and structural conformation, contributing to the understanding of molecular geometry and interactions in similar carbamate derivatives (Dong, Yun, Suh, Ahn, & Ha, 1999).

Novel Synthetic Routes and Chemical Space Exploration

  • Cascade Reactions for Amino Chromones : A photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate was developed, illustrating a novel cascade pathway to synthesize 3-aminochromones, demonstrating the carbamate's role in enabling complex synthetic transformations (Wang et al., 2022).

  • Development of Bifunctional Compounds : Research on tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate presented efficient synthetic routes to this previously unknown compound, highlighting its utility for selective derivations and its role in accessing new chemical spaces (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

Chemical Transformations and Reactivity

  • Hydrogen and Halogen Bonds Study : The study on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate demonstrated the interplay between hydrogen and halogen bonds involving the carbonyl group, enriching our understanding of molecular interactions in such compounds (Baillargeon et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-(3-oxo-7-oxaspiro[3.5]nonan-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-9-8-10(15)13(9)4-6-17-7-5-13/h9H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZYGKDKXVJDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)C12CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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